molecular formula C11H16O2 B2569527 4-(3-Hydroxypropyl)-2,6-dimethylphenol CAS No. 122004-95-9

4-(3-Hydroxypropyl)-2,6-dimethylphenol

Cat. No.: B2569527
CAS No.: 122004-95-9
M. Wt: 180.247
InChI Key: ACNKZYJQVAGZCZ-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)-2,6-dimethylphenol is an organic compound with the molecular formula C11H16O2 This compound is characterized by a phenolic structure with a hydroxypropyl group attached to the fourth carbon and two methyl groups at the second and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxypropyl)-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with 3-chloropropanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxypropyl)-2,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

4-(3-Hydroxypropyl)-2,6-dimethylphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)-2,6-dimethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

  • 4-(3-Hydroxypropyl)phenol
  • 2,6-Dimethylphenol
  • 4-Hydroxy-3-methylphenylpropionic acid

Comparison: 4-(3-Hydroxypropyl)-2,6-dimethylphenol is unique due to the presence of both hydroxypropyl and dimethyl groups, which confer distinct chemical and physical properties. Compared to 4-(3-Hydroxypropyl)phenol, the additional methyl groups enhance its hydrophobicity and stability. In contrast to 2,6-dimethylphenol, the hydroxypropyl group introduces additional functional versatility, making it suitable for a wider range of applications.

Properties

IUPAC Name

4-(3-hydroxypropyl)-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h6-7,12-13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNKZYJQVAGZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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